2-Hydroxyethyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here's what we know:

Potential as a Precursor:

HEF can act as a precursor to other valuable chemicals. For instance, studies have explored its use in the synthesis of ethylene carbonate, a potential fuel additive and electrolyte component in lithium-ion batteries []. However, other precursors, like dimethyl carbonate, are generally preferred due to their higher efficiency and established production methods.

Role in Chemical Reactions:

HEF can participate in various chemical reactions. Research has investigated its application in:

- Esterification reactions: HEF can react with alcohols to form esters, potentially useful in various applications like solvent production or fragrance development [].

- Formylation reactions: HEF could potentially serve as a formylating agent, introducing a formyl group (HCO) into other molecules. However, further research is needed to explore its effectiveness compared to existing methods.

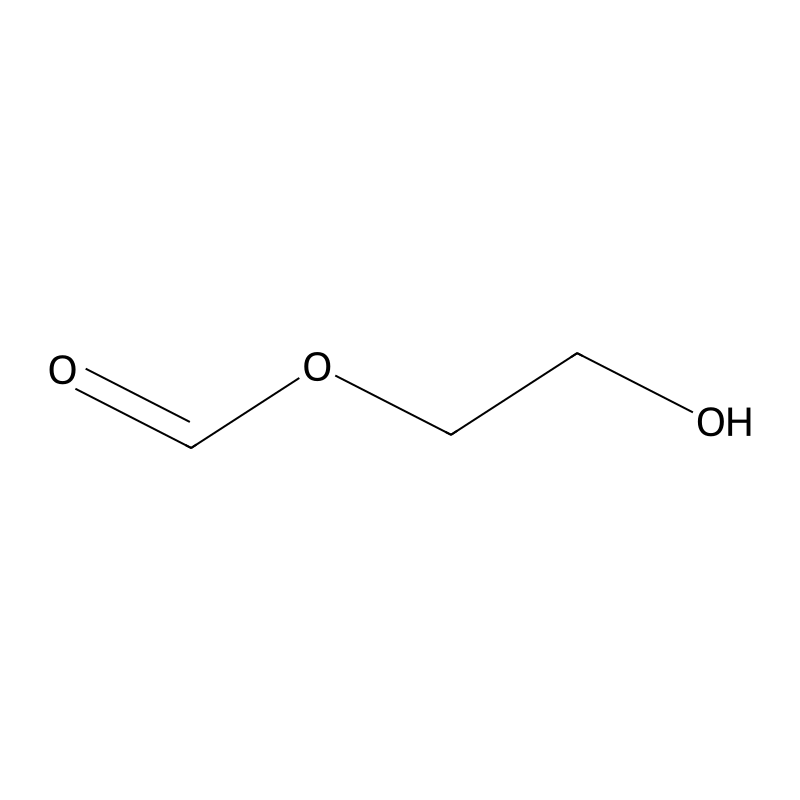

2-Hydroxyethyl formate is an organic compound with the molecular formula C3H6O3. It is classified as an ester, specifically the ester of formic acid and 2-hydroxyethyl alcohol. The compound appears as a colorless liquid with a pleasant odor and has a boiling point of approximately 144 °C. Its structure features a hydroxyl group (-OH) attached to a carbon atom adjacent to the ester functional group, which contributes to its unique chemical properties and reactivity .

The biological activity of 2-hydroxyethyl formate has been explored in various studies. It exhibits low toxicity and is biodegradable, making it an environmentally friendly alternative in chemical processes. Its metabolites, such as ethylene glycol, are known for their roles in biological systems, including their use as solvents and antifreeze agents. Furthermore, some studies suggest that 2-hydroxyethyl formate may have potential applications in pharmaceuticals due to its reactivity with biological molecules .

2-Hydroxyethyl formate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of 2-hydroxyethyl alcohol with formic acid. This process typically requires an acid catalyst to facilitate the esterification reaction .

- Acid-Base Reaction: Another approach involves the reaction of ethanolamine with formic acid, resulting in the formation of the corresponding formate salt .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance the efficiency and yield of the synthesis process while minimizing environmental impact .

Due to its unique properties, 2-hydroxyethyl formate finds applications across various fields:

- Solvent: It serves as a solvent in organic reactions due to its ability to dissolve various compounds.

- Intermediate: The compound acts as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

- Environmental

Interaction studies involving 2-hydroxyethyl formate focus on its reactivity with other compounds and its metabolic pathways. Research indicates that it can interact with various functional groups, allowing for diverse chemical transformations. Additionally, studies on its hydrolysis reveal insights into its behavior in biological systems and environmental contexts .

Several compounds exhibit structural or functional similarities to 2-hydroxyethyl formate. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Ethylene glycol | C2H6O2; diol with two hydroxyl groups | Widely used as antifreeze; less reactive than 2-hydroxyethyl formate |

| Methyl formate | C3H6O2; ester of methanol and formic acid | More volatile; used as a solvent |

| Propylene glycol | C3H8O2; diol similar to ethylene glycol | Non-toxic; commonly used in food and cosmetics |

| 2-Hydroxypropyl formate | C4H8O3; an ester similar to 2-hydroxyethyl formate | Exhibits different solubility properties |

The uniqueness of 2-hydroxyethyl formate lies in its specific hydroxyl group positioning adjacent to the ester functionality, which influences its reactivity and applications compared to other similar compounds. Its combination of low toxicity, biodegradability, and versatility makes it particularly valuable in both industrial and research settings .

IUPAC and Common Nomenclature

2-Hydroxyethyl formate represents a significant organic compound in chemical research and industrial applications. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name for this compound is "2-hydroxyethyl formate" [1]. This systematic name precisely describes the molecular structure, indicating a formate group attached to a 2-hydroxyethyl moiety [2]. The name follows IUPAC conventions by identifying the parent chain and functional groups in a standardized manner that allows chemists worldwide to understand the exact molecular arrangement [1] [2].

In common nomenclature, this compound is frequently referred to as "Glycol monoformate," which highlights its derivation from ethylene glycol (also known as glycol) with one hydroxyl group replaced by a formate group [5]. This common name has gained widespread acceptance in industrial settings and chemical literature due to its simplicity and direct reference to the parent compound from which it is derived [1] [9].

The nomenclature of 2-hydroxyethyl formate reflects its chemical structure as an ester formed between formic acid and ethylene glycol, with only one of the hydroxyl groups of ethylene glycol participating in the esterification reaction [6]. This partial esterification is indicated by the prefix "mono" in its common name, distinguishing it from potential disubstituted derivatives [5] [9].

Registry Numbers and Chemical Identifiers

CAS Number: 628-35-3

The name "1,2-Ethanediol monoformate" appears frequently in chemical databases, regulatory documents, and scientific publications, particularly those adhering to systematic nomenclature conventions [2] [13]. The National Institute of Standards and Technology (NIST) and similar authoritative chemical reference sources often list this as a primary alternative name for the compound [6] [12]. This synonym offers the advantage of structural clarity while maintaining consistency with systematic naming principles [2] [6].

Ethylene Glycol Monoformate

"Ethylene glycol monoformate" represents another widely recognized synonym for 2-hydroxyethyl formate in both scientific and industrial contexts [2]. This alternative name combines the common name of the parent diol (ethylene glycol) with the "monoformate" designation, creating a hybrid between common and systematic nomenclature [5]. The resulting name provides immediate recognition for those familiar with ethylene glycol while specifying the exact nature of the derivative [2] [10].

This synonym appears extensively in chemical literature, particularly in older publications and industrial documentation where traditional naming conventions were prevalent [6] [13]. Many chemical suppliers and manufacturers continue to list the compound under this name in their catalogs and safety documentation [9] [10]. The term "Ethylene glycol monoformate" effectively communicates both the origin and the chemical modification of the molecule, making it a practical alternative name for various applications [2] [5].

Additional synonyms documented in chemical databases include "1,2-Ethanediol, 1-formate," "Formic acid 2-hydroxyethyl ester," and "Ethanediol, monoformate," each offering slightly different perspectives on the same molecular structure [1] [2] [9]. This diversity of alternative names reflects the compound's long history in chemical research and its presence across various specialized fields, each with their own nomenclature preferences [6] [10].

| Synonym | Chemical Relationship |

|---|---|

| Glycol monoformate | Derived from glycol (ethylene glycol) with one formate group |

| 1,2-Ethanediol monoformate | Systematic name based on parent diol with one formate group |

| Ethylene glycol monoformate | Common name of parent diol with one formate group |

| 1,2-Ethanediol, 1-formate | Specifies position of formate group on parent diol |

| Formic acid 2-hydroxyethyl ester | Names as an ester of formic acid |

| Ethanediol, monoformate | Abbreviated form focusing on parent diol and substitution |

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 27 of 79 companies with hazard statement code(s):;

H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (81.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

1,2-Ethanediol, 1-formate: ACTIVE